Balanced Lipophilicity (XLogP3) for Optimized Drug-Like Properties
2-Bromo-2'-(hydroxymethyl)biphenyl exhibits an XLogP3 of 3.7, which is intermediate between the highly lipophilic 2-bromobiphenyl (XLogP3 = 4.6) and the more hydrophilic 2'-hydroxymethylbiphenyl (XLogP3 = 2.7). This balanced lipophilicity can enhance passive membrane permeability while maintaining adequate aqueous solubility, a critical parameter for lead optimization. [1]
| Evidence Dimension | XLogP3 (partition coefficient) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 2-Bromobiphenyl (4.6); 2'-Hydroxymethylbiphenyl (2.7) |
| Quantified Difference | ΔLogP = -0.9 vs. 2-bromobiphenyl; ΔLogP = +1.0 vs. 2'-hydroxymethylbiphenyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18/2021.05.07) |
Why This Matters
A compound's LogP is a key determinant of its ADME profile; this intermediate value suggests a potentially superior balance between permeability and solubility compared to its mono-functional analogs, reducing the attrition rate in early-stage drug discovery.
- [1] PubChem. XLogP3 data for [2-(2-bromophenyl)phenyl]methanol (CID 1392950), 2-bromobiphenyl (CID 16329), and (1,1'-biphenyl)-2-methanol (CID 76229). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/13175-73-0 View Source
